(2,5-Dicyclopropylpyridin-3-yl)boronic acid
Description
(2,5-Dicyclopropylpyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine ring substituted with two cyclopropyl groups at the 2- and 5-positions and a boronic acid (-B(OH)₂) moiety at the 3-position. This compound belongs to the broader class of aryl boronic acids, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science . The cyclopropyl substituents introduce steric and electronic effects that may modulate reactivity, solubility, and biological interactions compared to simpler pyridinyl boronic acids.
Properties
Molecular Formula |
C11H14BNO2 |
|---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
(2,5-dicyclopropylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H14BNO2/c14-12(15)10-5-9(7-1-2-7)6-13-11(10)8-3-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
HRQVPVGIUNUGLJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C2CC2)C3CC3)(O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Route Outline
Synthesis of 2,5-Dicyclopropyl-3-halopyridine:
- Starting from 3-pyridylboronic acid or 3-halopyridine, cyclopropyl groups can be introduced at the 2- and 5-positions via directed lithiation followed by reaction with cyclopropyl electrophiles or via cross-coupling with cyclopropyl organometallic reagents.
Metalation of 2,5-Dicyclopropyl-3-halopyridine:
- Treatment with n-butyllithium at low temperature (e.g., -78°C) to perform lithium-halogen exchange at the 3-position.
-
- Reaction of the lithiated intermediate with triisopropyl borate or pinacol borane to form the boronate ester intermediate.
-
- Acidic or aqueous workup to convert the boronate ester to the boronic acid.
-
- Purification by recrystallization or silica gel chromatography.
Detailed Research Findings and Data
Metalation and Borylation Conditions
Reagents: n-Butyllithium is commonly used for lithium-halogen exchange, with triisopropyl borate as the boron source.
Temperature: Low temperatures (-78°C) are critical to control reactivity and avoid side reactions.
Solvents: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for metalation steps.
Reaction Time: Typically 30 minutes to 1 hour for metalation, followed by 1-2 hours for borylation.
Yields and Purity
Challenges and Solutions
Low Reactivity of Amino or Substituted Pyridines: Literature reports improved yields by protecting amino groups or using stable imine intermediates, but for cyclopropyl substituents, steric hindrance is the main challenge.
Stability of Intermediates: Boronate esters are generally stable; however, care must be taken during hydrolysis to avoid decomposition.
Reproducibility: Strict control of temperature and stoichiometry is necessary for consistent results.
Comparative Data Table of Preparation Parameters for Pyridinyl Boronic Acids
| Parameter | Typical Conditions for Pyridin-3-ylboronic Acid | Notes for 2,5-Dicyclopropyl Derivative |
|---|---|---|
| Halogenated precursor | 3-Bromopyridine or 3-iodopyridine | Requires selective halogenation; steric hindrance may reduce yield |
| Metalation reagent | n-Butyllithium (1.1 equiv) | Same; may require longer reaction time or lower temperature |
| Boron source | Triisopropyl borate or pinacol borane | Same |
| Solvent | THF or diethyl ether | Same |
| Temperature (metalation) | -78°C | Critical to maintain low temperature |
| Reaction time (metalation) | 30 min | May be extended due to steric effects |
| Hydrolysis | Aqueous acidic workup | Standard |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Same |
| Yield | 38-72% (for unsubstituted pyridin-3-ylboronic acid) | Expected to be moderate to good with optimized conditions |
Chemical Reactions Analysis
Types of Reactions: (2,5-Dicyclopropylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium acetate or cesium carbonate are used in Suzuki-Miyaura coupling reactions
Major Products: The major products formed from these reactions include biaryl compounds, boronic esters, and borates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2,5-Dicyclopropylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dicyclopropylpyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and separation applications .
Comparison with Similar Compounds
The following analysis compares (2,5-Dicyclopropylpyridin-3-yl)boronic acid with analogous boronic acids based on structural features, acidity (pKa), reactivity, and biological activity.
Structural and Electronic Features
Key Insights :
- Cyclopropyl groups are electron-withdrawing due to their sp³ hybridization, which may lower the pKa of the boronic acid compared to methyl-substituted derivatives .
Acidity (pKa) and Reactivity
Boronic acid pKa values influence their reactivity in cross-coupling and hydrolysis.
- Phenyl boronic acid : pKa ~8.6–9.2 (dependent on solvent and measurement method) .
- Electron-withdrawing substituents (e.g., cyclopropyl) lower pKa by stabilizing the deprotonated form, enhancing reactivity with nucleophiles.
- Hydrolysis: Boronic acids with electron-withdrawing groups (e.g., 4-nitrophenyl boronic acid) undergo faster oxidation to phenols in the presence of H₂O₂, as observed in kinetic studies .
Hypotheses for this compound :
- Steric hindrance might reduce binding to enzymes like histone deacetylases compared to less bulky analogs .
Biological Activity
(2,5-Dicyclopropylpyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its interactions with biomolecules, mechanisms of action, and potential therapeutic applications, drawing from various research findings.
- Molecular Formula : CHB
- Molecular Weight : 174.04 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which facilitates their role in enzyme inhibition and modulation of biological pathways. This compound has been studied for its potential as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance in bacteria.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties by inhibiting β-lactamases. These enzymes are responsible for the breakdown of β-lactam antibiotics, making bacteria resistant to treatment. A study demonstrated that this compound effectively reduced the minimum inhibitory concentration (MIC) of certain antibiotics when used in combination, showcasing its potential as a synergistic agent against resistant bacterial strains .
3. Anti-inflammatory Effects
Boronic acids have been investigated for their anti-inflammatory properties. They can modulate signaling pathways associated with inflammation by inhibiting specific enzymes involved in the inflammatory response. This suggests that this compound may also possess similar anti-inflammatory effects .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2,5-Dicyclopropylpyridin-3-yl)boronic acid, and how do steric effects influence its preparation?
- Methodology : The synthesis of pyridinylboronic acids typically involves cross-coupling reactions, such as Miyaura borylation, using halogenated pyridine precursors and bis(pinacolato)diboron. However, steric hindrance from the cyclopropyl groups at positions 2 and 5 may require optimized conditions (e.g., elevated temperatures, bulky palladium catalysts like Pd(dppf)Cl₂, or microwave-assisted synthesis). Characterization via ¹¹B NMR and HPLC is critical to confirm boronic acid formation and purity .
- Data Considerations : Ortho-substituted boronic acids often exhibit reduced reactivity due to steric constraints; thus, reaction yields may be lower compared to meta- or para-substituted analogs. Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading can mitigate this .
Q. How does the electronic and steric profile of this compound impact its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The cyclopropyl groups introduce steric bulk, which may slow transmetallation steps in Suzuki reactions. Computational modeling (DFT) can predict electronic effects, while kinetic studies under varying temperatures and ligand systems (e.g., SPhos vs. XPhos) can optimize coupling efficiency. Monitor reaction progress via TLC or GC-MS to identify intermediates .
- Contradictions : While bulky substituents generally reduce reaction rates, some studies show enhanced regioselectivity in polyhalogenated substrates. Systematic screening of ligands and bases (e.g., K₂CO₃ vs. CsF) is recommended .
Q. What analytical techniques are essential for characterizing this compound and ensuring purity?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns and ¹¹B NMR to verify boronic acid integrity (δ ~30 ppm for free B(OH)₂). HPLC with UV/Vis detection (λ = 254 nm) and mass spectrometry (ESI-MS) assess purity and molecular weight. Thermogravimetric analysis (TGA) evaluates thermal stability, particularly if the compound is used in high-temperature reactions .
Advanced Research Questions
Q. How can researchers design bioactivity assays to evaluate the anticancer potential of this compound?
- Methodology : Screen against cancer cell lines (e.g., glioblastoma U87-MG) using MTT assays, with boronic acid proteasome inhibitors (e.g., bortezomib) as positive controls. Assess IC₅₀ values and compare with non-cyclopropyl analogs to isolate steric/electronic contributions. Pair with molecular docking studies to predict binding to proteasomal subunits (e.g., β5 subunit) .
- Data Interpretation : Contradictions in potency may arise from differential cell permeability; use flow cytometry to measure cellular uptake and confocal microscopy for subcellular localization .
Q. What strategies mitigate the thermal decomposition of this compound during storage and reactions?
- Methodology : Store at 0–6°C in anhydrous solvents (e.g., THF) under inert gas to prevent protodeboronation. Incorporate stabilizing ligands (e.g., diols) during reactions to form boronate esters, which are less prone to degradation. TGA data from analogous boronic acids suggest decomposition onset temperatures >150°C, but cyclopropyl groups may lower this threshold .
Q. How can computational methods predict the interaction of this compound with glycoproteins or bacterial surfaces?
- Methodology : Molecular dynamics (MD) simulations can model diol-binding interactions with glycoprotein terminal saccharides (e.g., sialic acid). Density Functional Theory (DFT) calculates binding affinities and identifies favorable conformations. Validate predictions via surface plasmon resonance (SPR) using immobilized boronic acid surfaces and glycoprotein analytes (e.g., RNase B) .
- Challenges : Non-specific interactions (e.g., hydrophobic effects from cyclopropyl groups) may reduce selectivity. Optimize buffer conditions (e.g., pH 8.5 with 0.1 M NaCl) to minimize secondary interactions .
Q. What role does the boronic acid moiety play in designing fluorescent sensors, and how can cyclopropyl substituents enhance selectivity?
- Methodology : The boronic acid group binds diols via reversible ester formation, enabling glucose or bacterial detection (e.g., Gram-positive vs. Gram-negative). Incorporate fluorophores (e.g., carbon dots) and evaluate quenching/enhancement via fluorescence spectroscopy. Cyclopropyl groups may improve selectivity by sterically blocking non-target analytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
